3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one
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Overview
Description
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, hydroxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation and reduction steps to introduce the hydroxymethyl and aminomethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted pyridine derivatives.
Scientific Research Applications
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: Similar in structure but lacks the pyridine ring.
Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical applications.
Uniqueness
3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-6(4-11)7(3-9)8(12)10-5/h2,11H,3-4,9H2,1H3,(H,10,12) |
InChI Key |
MFISCZAQHZPIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)CO |
Origin of Product |
United States |
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